molecular formula C17H15N3O3 B5813958 3-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID

3-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID

Cat. No.: B5813958
M. Wt: 309.32 g/mol
InChI Key: IRRYAOSWTIGJPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 3-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID typically involves the reaction of benzimidazole derivatives with appropriate carboxylic acid derivatives under controlled conditions. Common synthetic routes include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to facilitate the formation of the amide bond . Industrial production methods may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity.

Chemical Reactions Analysis

3-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 3-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID include other benzimidazole derivatives such as:

These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.

Properties

IUPAC Name

4-[3-(1H-benzimidazol-2-yl)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-15(8-9-16(22)23)18-12-5-3-4-11(10-12)17-19-13-6-1-2-7-14(13)20-17/h1-7,10H,8-9H2,(H,18,21)(H,19,20)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRYAOSWTIGJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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